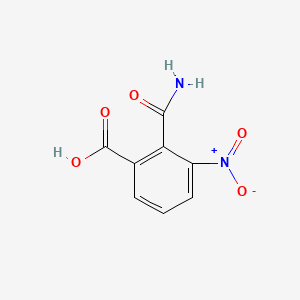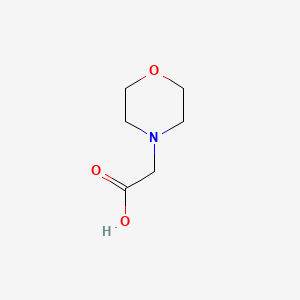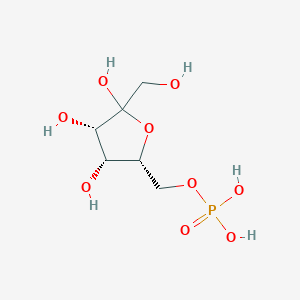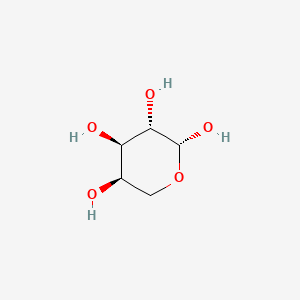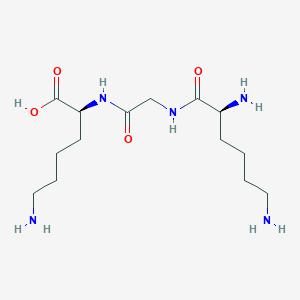
4-(2-Phenyl-1,3-thiazol-4-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Phenyl-1,3-thiazol-4-yl)aniline is a chemical compound with the molecular formula C15H12N2S . It is a derivative of thiazole, a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are important in the field of medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of 4-(2-Phenyl-1,3-thiazol-4-yl)aniline or similar compounds often involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The thiazole ring in 4-(2-Phenyl-1,3-thiazol-4-yl)aniline is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular weight of this compound is 252.33 .Chemical Reactions Analysis
Thiazoles, including 4-(2-Phenyl-1,3-thiazol-4-yl)aniline, have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .Aplicaciones Científicas De Investigación
Pharmacological Applications : A study by Patel et al. (2013) synthesized derivatives of 4-(2-Phenyl-1,3-thiazol-4-yl)aniline that exhibited significant properties in terms of anticancer and HIV treatment. These compounds showed promising antimicrobial activity, indicating their potential in pharmacological research (Patel, Gor, Patel, Shah, & Maninagar, 2013).
Antiviral Research : Eno et al. (2022) reported the synthesis of a compound related to 4-(2-Phenyl-1,3-thiazol-4-yl)aniline, demonstrating significant binding affinity to SARS-CoV-2 proteins. This suggests potential applications in antiviral drug development (Eno, Louis, Unimuke, Egemonye, Adalikwu, Agwupuye, Odey, Abu, Eko, Ifeatu, & Ntui, 2022).
Material Science and Electroluminescence : A novel class of compounds including 4-(2-Phenyl-1,3-thiazol-4-yl)aniline derivatives was synthesized by Doi et al. (2003). These materials exhibited intense fluorescence emission and high stability, making them excellent candidates for organic electroluminescent devices (Doi, Kinoshita, Okumoto, & Shirota, 2003).
Antimicrobial Activity : Research by Yolal et al. (2012) focused on synthesizing derivatives of 4-(2-Phenyl-1,3-thiazol-4-yl)aniline, which displayed high anti-Mycobacterium smegmatis activity. This indicates the compound's potential in developing new antimicrobial agents (Yolal, Başoğlu, Bektaş, Demirci, Alpay‐Karaoglu, & Demirbaş, 2012).
Corrosion Inhibition : Udhayakala et al. (2013) conducted a study on thiadiazolines, including derivatives of 4-(2-Phenyl-1,3-thiazol-4-yl)aniline, as corrosion inhibitors for mild steel in acidic mediums. The study revealed their effectiveness, highlighting applications in material protection (Udhayakala, Jayanthi, Rajendiran, & Gunasekaran, 2013).
Propiedades
IUPAC Name |
4-(2-phenyl-1,3-thiazol-4-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2S/c16-13-8-6-11(7-9-13)14-10-18-15(17-14)12-4-2-1-3-5-12/h1-10H,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPGDXLYFPHBLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365979 |
Source


|
| Record name | 4-(2-phenyl-1,3-thiazol-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Phenyl-1,3-thiazol-4-yl)aniline | |
CAS RN |
25021-48-1 |
Source


|
| Record name | 4-(2-phenyl-1,3-thiazol-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

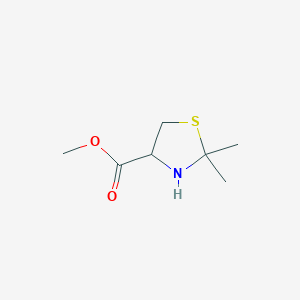

![2-[(1,1-Dioxidotetrahydro-3-thienyl)amino]ethanol](/img/structure/B1348352.png)

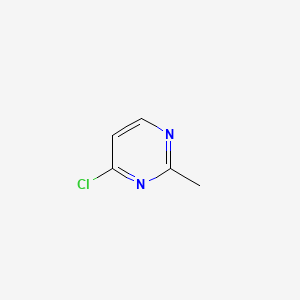
![9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B1348356.png)
![1-(4-Methoxy-benzyl)-[1,4]diazepane](/img/structure/B1348360.png)
![2-[2-[2-[2-[2-[2-(4-Methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B1348361.png)
![8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1348364.png)
